molecular formula C7H6BrNO2 B578522 3-Bromo-5-methylpyridine-2-carboxylic acid CAS No. 1211515-68-2

3-Bromo-5-methylpyridine-2-carboxylic acid

Cat. No. B578522
M. Wt: 216.034
InChI Key: BAFGEDISONEYIX-UHFFFAOYSA-N
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Description

3-Bromo-5-methylpyridine-2-carboxylic acid is a chemical compound with the molecular formula C7H6BrNO2 . It is also known as 3-bromo-5-methylpicolinic acid .


Synthesis Analysis

The synthesis of 3-Bromo-5-methylpyridine-2-carboxylic acid involves bromination reactions . The dianion formed by reacting 3-MepicH with lithium diisopropylamide (LDA) can undergo C-alkylation with 3-chlorobenzyl chloride .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-methylpyridine-2-carboxylic acid consists of a pyridine ring substituted with a bromo group at the 3rd position, a methyl group at the 5th position, and a carboxylic acid group at the 2nd position . The molecular weight is 216.03 g/mol .


Chemical Reactions Analysis

The bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . N-bromosuccinimide (NBS) is used as a brominating reagent for bromination of the methyl group on the pyridine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-5-methylpyridine-2-carboxylic acid include a molecular weight of 216.03 g/mol, XLogP3-AA of 1.8, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 1, Exact Mass of 214.95819 g/mol, Monoisotopic Mass of 214.95819 g/mol, Topological Polar Surface Area of 50.2 Ų, Heavy Atom Count of 11, Formal Charge of 0, and Complexity of 163 .

Scientific Research Applications

  • Pharmaceutical Synthesis

    • Summary of Application : 3-Bromo-5-methylpyridine-2-carboxylic acid is a key intermediate in the synthesis of rupatadine , a drug used in the treatment of seasonal and allergic rhinitis . It has also been reported that pyrazolopyrimidine derivatives substituted by a reaction with this compound show increased activity against cancer and other diseases related to the dysregulation of cMet kinases .
    • Methods of Application : The compound is synthesized using 5-methylnicotinic acid as the starting material, with a 65.9% overall yield . This method is simple, efficient, and environmentally friendly .
    • Results or Outcomes : The synthesis method has been reported to be reliable and suitable for large-scale industrial production .
  • Chemical Kinetics and Catalysis

    • Summary of Application : The bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . Studying the reaction mechanism of the bromination of MPE can help improve the experimental selectivity and yield .
    • Methods of Application : An online Raman analysis technique was used to study the mechanism underlying the synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) via a bromination reaction with MPE as the raw material, N-bromosuccinimide (NBS) as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator .
    • Results or Outcomes : The bromination reaction of MPE was found to be a typical reaction initiated by free radicals. The activation energy of bromination of MPE was 37.02 kJ mol –1, and the apparent reaction heat was 2.23 kJ mol –1 .
  • Synthesis of Pyrazolo[3,4-b]quinolinones

    • Summary of Application : Pyridine-2-carboxylic acid, a compound similar to “3-Bromo-5-methylpyridine-2-carboxylic acid”, has been used as an effective catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones . These compounds have shown important biological properties, including being GSK3 inhibitors, tubulin inhibitors, phosphoinositide 3-kinase inhibitors, and potassium channel openers .
    • Methods of Application : The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .
    • Results or Outcomes : The newly designed protocol very quickly constructed products conventionally under milder conditions .
  • Synthesis of 1,8-Dioxo-1,2,7,8-Tetrahydro-2,7,10-Triaza-Anthracene-4,5-Dicarbaldehydes (DOTTADs)

    • Summary of Application : 2-Methylpyridine-3-carboxylic acid, a compound related to “3-Bromo-5-methylpyridine-2-carboxylic acid”, was used in the synthesis of DOTTADs and their imines .
    • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 2-Methylpyridine-3-carboxylic acid in the synthesis process .
    • Results or Outcomes : The synthesis resulted in the production of DOTTADs and their imines .
  • Synthesis of αvβ3 Antagonist

    • Summary of Application : 5-Bromo-2-methoxypyridine, a compound related to “3-Bromo-5-methylpyridine-2-carboxylic acid”, has been used as a building block for the β-alanine moiety of an αvβ3 antagonist .
    • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 5-Bromo-2-methoxypyridine in the synthesis process .
    • Results or Outcomes : The synthesis resulted in the production of an αvβ3 antagonist .
  • Synthesis of DOTTADs and Their Imines

    • Summary of Application : 2-Methylpyridine-3-carboxylic acid, a compound related to “3-Bromo-5-methylpyridine-2-carboxylic acid”, was used in the synthesis of 1,8-dioxo-1,2,7,8-tetrahydro-2,7,10-triaza-anthracene-4,5-dicarbaldehydes (DOTTADs) and their imines .
    • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 2-Methylpyridine-3-carboxylic acid in the synthesis process .
    • Results or Outcomes : The synthesis resulted in the production of DOTTADs and their imines .

Safety And Hazards

The safety data sheet for 3-Bromo-5-methylpyridine-2-carboxylic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The bromination reaction of MPE is a key step in the synthesis of imidazolinones . Studying the reaction mechanism of the bromination of MPE will help us to further understand the reaction process, and thus improve the experimental selectivity and yield .

properties

IUPAC Name

3-bromo-5-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-4-2-5(8)6(7(10)11)9-3-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFGEDISONEYIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694175
Record name 3-Bromo-5-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methylpyridine-2-carboxylic acid

CAS RN

1211515-68-2
Record name 3-Bromo-5-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-methylpyridine-2-carboxylic acid
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